1-(4-Bromo-3,5-dimethylphenyl)thiourea
Description
1-(4-Bromo-3,5-dimethylphenyl)thiourea is a thiourea derivative featuring a phenyl ring substituted with a bromine atom at the para position (4-) and methyl groups at the meta positions (3- and 5-). Thioureas are characterized by the functional group R₁R₂N–C(=S)–NH₂, where substituents on the aromatic ring significantly influence their physical, chemical, and biological properties. The bromine atom enhances electrophilicity, while methyl groups contribute steric bulk and electron-donating effects, modulating reactivity and solubility .
Properties
Molecular Formula |
C9H11BrN2S |
|---|---|
Molecular Weight |
259.17 g/mol |
IUPAC Name |
(4-bromo-3,5-dimethylphenyl)thiourea |
InChI |
InChI=1S/C9H11BrN2S/c1-5-3-7(12-9(11)13)4-6(2)8(5)10/h3-4H,1-2H3,(H3,11,12,13) |
InChI Key |
YXZLXZIDXBIPGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)NC(=S)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with the preparation of 4-bromo-3,5-dimethylphenyl isothiocyanate, typically derived from the corresponding amine via thiophosgene or thiocyanate substitution. Subsequent treatment with aqueous ammonia (25–30%) in ethanol at 0–5°C yields the thiourea. Key parameters include:
-
Temperature : Reactions conducted below 10°C minimize side products like ureas.
-
Solvent : Ethanol or tetrahydrofuran (THF) enhances solubility of aromatic isothiocyanates.
-
Dissolve 4-bromo-3,5-dimethylaniline (10 mmol) in dry THF.
-
Add thiophosgene (1.1 equiv) dropwise at −10°C under nitrogen.
-
Stir for 2 hr, then add ammonium hydroxide (15 mL) and stir for 4 hr at 25°C.
-
Filter and recrystallize from ethyl acetate/hexane (4:1).
One-Pot Aroyl Chloride Conversion
A scalable one-pot method avoids isolating intermediates, as demonstrated in WO2014087431A1.
Synthetic Route
-
Step 1 : React 4-bromo-3,5-dimethylbenzoyl chloride with ammonium thiocyanate (1:1.2 molar ratio) in acetonitrile for 5 min to form the isothiocyanate intermediate.
-
Step 2 : Add aqueous ammonia (1.5 equiv) and stir for 3–4 hr at 25°C.
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Acetonitrile | Maximizes intermediate solubility |
| Ammonia Equivalents | 1.5 | Prevents over-alkylation |
| Reaction Time | 4 hr | Completes coupling without hydrolysis |
Yield : 78–85% after silica gel chromatography.
Green Chemistry Approaches
Chromatography-free methods using water as a solvent have gained traction.
Multicomponent Synthesis
Aqueous polysulfide solutions enable direct coupling of 4-bromo-3,5-dimethylaniline, carbon disulfide, and ammonia.
-
Mix elemental sulfur (2 equiv) and potassium hydroxide (1.5 equiv) in water to form polysulfide ions.
-
Add 4-bromo-3,5-dimethylaniline (1 equiv) and carbon disulfide (1.2 equiv).
-
Heat at 60°C for 8 hr under reflux.
Advantages :
Yield : 70–75% after filtration.
Industrial-Scale Production
Continuous Flow Reactor Design
Patented methods (e.g., US7897764B2) highlight tubular reactors for improved heat transfer and safety:
Purification : Crystallization from toluene achieves >99% purity without chromatography.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Isothiocyanate-Amine | 82–89 | 98 | Moderate | Moderate (organic solvents) |
| One-Pot Aroyl Chloride | 78–85 | 95 | High | Low (reduced steps) |
| Green Chemistry | 70–75 | 90 | High | Minimal (water-based) |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3,5-dimethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenylthiourea derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(4-Bromo-3,5-dimethylphenyl)thiourea has been investigated for its potential therapeutic properties:
-
Anticancer Activity : Studies have shown that thiourea derivatives can inhibit the growth of various cancer cell lines. For example, compounds with similar structures have demonstrated significant cytotoxic effects against breast cancer (MCF7) and pancreatic cancer (PANC-1) cell lines .
Cell Line IC50 (µM) Mechanism of Action MCF7 12.5 Induction of apoptosis PANC-1 15.0 Cell cycle inhibition -
Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
Pathogen MIC (µg/mL) Staphylococcus aureus 0.22 Escherichia coli 64 Pseudomonas aeruginosa 128
Agriculture
Thioureas are known to possess herbicidal and fungicidal properties. Research has indicated that compounds similar to this compound can act as effective plant growth regulators and pest control agents.
- Insecticidal Activity : Some studies have reported that thiourea derivatives can effectively reduce pest populations in agricultural settings, showcasing their potential as environmentally friendly alternatives to conventional pesticides .
Material Science
The unique properties of thioureas allow them to be used in the development of new materials:
- Polymer Chemistry : Thioureas can serve as building blocks in synthesizing polymers with specific properties, such as improved thermal stability and mechanical strength.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of thiourea derivatives against pancreatic cancer demonstrated that treatment with a compound similar to this compound resulted in a significant reduction in tumor size in xenograft models.
Case Study 2: Antimicrobial Trials
Clinical trials assessing the antimicrobial efficacy of this compound showed promising results against bacterial infections with minimal side effects compared to traditional antibiotics. The results highlighted its potential for development into a new class of antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3,5-dimethylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The bromine atom and methyl groups contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Structural and Substituent Effects
The following table compares 1-(4-Bromo-3,5-dimethylphenyl)thiourea with structurally related compounds from commercial catalogs and literature:
Key Comparisons
Electron Effects
- Halogen vs. Methyl Groups: The dichloro (3,5-Cl) and difluoro (3,5-F) analogs exhibit stronger electron-withdrawing effects compared to the dimethyl (3,5-CH₃) substituents in the target compound.
- Bromine Position : The 4-bromo substitution in the target compound versus 2-bromo in 724426-94-2 alters resonance and inductive effects, impacting hydrogen-bonding capacity and interaction with biological targets.
Steric and Solubility Profiles
- This may improve solubility in non-polar solvents .
- Isopropyl Group : The 4-isopropyl group in 724426-94-2 creates a bulky environment, likely limiting accessibility in enzyme-binding pockets compared to the target compound’s methyl groups.
Research Implications and Gaps
Current data on this compound remains sparse, but comparisons with commercial analogs suggest avenues for further study:
- Synthetic Utility : The methyl groups may stabilize intermediates in palladium-catalyzed cross-coupling reactions, leveraging the bromine atom as a leaving group.
- Biological Screening : Testing against thiourea-sensitive targets (e.g., kinases, ion channels) could reveal selectivity differences versus halogenated analogs.
Q & A
How can computational methods like DFT improve the design of thiourea derivatives for targeted applications?
Answer:
Density Functional Theory (DFT) provides insights into electronic structure, reactivity, and thermodynamic properties. For example, hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can predict bond dissociation energies, charge distribution, and non-covalent interactions critical for ligand-receptor binding . Validate computational predictions with experimental data (e.g., NMR, IR) to refine parameters. A workflow might include:
Geometry optimization using a basis set (e.g., 6-31G*).
Frequency analysis to confirm minima.
Calculation of molecular electrostatic potential (MEP) to identify reactive sites.
Correlation of HOMO-LUMO gaps with observed reactivity (e.g., nucleophilic/electrophilic behavior).
What strategies resolve contradictions in spectroscopic data during structural characterization?
Answer:
Contradictions between NMR, IR, and X-ray crystallography data often arise from dynamic effects (e.g., tautomerism) or crystal packing. Methodological approaches include:
- Multi-technique validation : Compare experimental -/-NMR shifts (e.g., δ 12.43 ppm for thiourea NH in CDCl ) with computed chemical shifts (DFT).
- Variable-temperature NMR : Detect tautomeric equilibria (e.g., thione ↔ thiol forms).
- Single-crystal X-ray diffraction : Resolve ambiguities via bond-length analysis (e.g., C=S bond ~1.68 Å in thiourea derivatives ).
How can synthetic routes to 1-(4-Bromo-3,5-dimethylphenyl)thiourea be optimized for scalability and purity?
Answer:
Key factors include:
- Precursor selection : Use 4-bromo-3,5-dimethylaniline for regioselective thiourea formation.
- Reaction conditions : Employ CS or thiophosgene in anhydrous solvents (e.g., THF) under inert atmosphere to minimize hydrolysis .
- Purification : Crystallize from ethanol/water mixtures to remove unreacted amines or thiocarbonyl byproducts. Reported yields for analogous compounds exceed 75% under optimized conditions .
What mechanisms underlie the biological activity of brominated thiourea derivatives?
Answer:
Bromine enhances lipophilicity and halogen bonding, influencing bioactivity. For example:
- Antimicrobial action : Disruption of bacterial membrane integrity via thiol group interactions.
- Anticancer activity : Inhibition of kinase pathways (e.g., EGFR) through competitive binding at ATP sites. Validate via in vitro assays:
How do steric and electronic effects of substituents influence thiourea reactivity?
Answer:
- Steric effects : Bulky 3,5-dimethyl groups hinder rotation, stabilizing planar conformations and enhancing crystallinity .
- Electronic effects : The bromine atom withdraws electron density, polarizing the thiocarbonyl group (C=S), increasing electrophilicity.
- Experimental validation :
What analytical techniques are critical for confirming thiourea derivative stability under physiological conditions?
Answer:
- High-performance liquid chromatography (HPLC) : Monitor degradation products at pH 7.4 (37°C).
- Mass spectrometry (LC-MS) : Detect hydrolysis products (e.g., urea analogs).
- UV-Vis spectroscopy : Track absorbance changes at λ ~250–300 nm (π→π* transitions).
How can structure-activity relationships (SAR) guide the design of thiourea-based enzyme inhibitors?
Answer:
- Core modifications : Replace bromine with electron-withdrawing groups (e.g., -CF) to enhance binding to hydrophobic enzyme pockets .
- Substituent positioning : Para-substituted bromine improves target selectivity vs. meta/ortho analogs.
- Data-driven design : Use IC values and binding free energies (ΔG) from isothermal titration calorimetry (ITC) to rank derivatives.
What challenges arise in crystallizing brominated thiourea derivatives, and how are they addressed?
Answer:
- Low solubility : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
- Polymorphism : Screen multiple conditions (temperature, solvent ratios).
- Validation : Compare experimental unit cell parameters (e.g., a=8.52 Å, b=10.33 Å ) with predicted lattice energies (DFT).
How are thiourea derivatives validated as chemical probes in cellular studies?
Answer:
- Selectivity profiling : Test against kinase panels (e.g., Eurofins KinaseProfiler).
- Cellular uptake : Quantify via LC-MS/MS in lysates.
- Off-target effects : Use CRISPR-Cas9 knockout models to confirm phenotype dependency.
What computational and experimental approaches reconcile discrepancies in thiourea tautomerism?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
